molecular formula C9H8F3NO3 B14060486 1,2-Dimethyl-4-nitro-3-(trifluoromethoxy)benzene

1,2-Dimethyl-4-nitro-3-(trifluoromethoxy)benzene

Cat. No.: B14060486
M. Wt: 235.16 g/mol
InChI Key: WFWSDCMQRFZCGS-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-nitro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F3NO3. It is characterized by the presence of a trifluoromethoxy group, a nitro group, and two methyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a nitrobenzene derivative, is reacted with a trifluoromethoxy reagent under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-nitro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, DMSO, elevated temperatures.

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Scientific Research Applications

1,2-Dimethyl-4-nitro-3-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-nitro-3-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitro group can participate in redox reactions, potentially generating reactive intermediates that can interact with biomolecules .

Comparison with Similar Compounds

Similar Compounds

    1-Nitro-3-(trifluoromethoxy)benzene: Similar structure but lacks the two methyl groups.

    N,N-Dimethyl-4-nitro-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

    1,3-Dimethyl-2-nitrobenzene: Lacks the trifluoromethoxy group .

Uniqueness

1,2-Dimethyl-4-nitro-3-(trifluoromethoxy)benzene is unique due to the combination of its trifluoromethoxy group, nitro group, and two methyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

1,2-dimethyl-4-nitro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H8F3NO3/c1-5-3-4-7(13(14)15)8(6(5)2)16-9(10,11)12/h3-4H,1-2H3

InChI Key

WFWSDCMQRFZCGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])OC(F)(F)F)C

Origin of Product

United States

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